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Trial Design & Patient Demographics

CITADEL-203 (NCT03126019) was a phase 2, multicenter, open-label study evaluating parsaclisib

monotherapy in patients with relapsed or refractory FL [1].

Table 1: Key Eligibility Criteria

Criteria Category Requirement

Patient Adults 218 years with histologically confirmed R/R FL (grade 1-3a) [1]

Population

Prior Therapy >2 prior systemic therapies; ineligible for hematopoietic stem cell transplantation
[1112]

Disease Status Radiographically measurable lymphadenopathy or extranodal lymphoid

malignancy [1]

Performance ECOG Performance Status of 0-2 [1]
Status

Key Exclusions Transformation to DLBCL; prior treatment with PI3K or BTK inhibitors; active CNS
lymphoma,; chronic/active infections [1]
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Table 2: Patient Baseline Characteristics (Full Analysis Set)

Characteristic Result (Total N=126)
Median Age (years) 67.5 [3]

Sex (Male) 55.6% [3]

Median Time Since Diagnosis (years) 5.95 [3]

ECOG PS <1 93.7% [3]

Median Number of Prior Therapies 2 (range, 1-8) [3]
Refractory to Most Recent Therapy 49.2% [3]

Dosing Protocol

Patients were assigned to one of two dosing regimens. The Daily Dosing Group (DG) was selected for

further assessment based on preliminary data [1].
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Efficacy and Safety Profile

Efficacy Results Treatment with parsaclisib in the Daily Dosing Group (DG) demonstrated rapid and

durable responses [1].

Table 3: Efficacy Outcomes (Daily Dosing Group, n=103)

Efficacy Endpoint Result (DG)

Objective Response Rate (ORR) 77.7% (95% CI: 68.4-85.3) [1]
Complete Response (CR) Rate 19.4% (95% CI: 12.3-28.4) [1]
Median Duration of Response (DOR) 14.7 months (95% CI: 10.4-NE) [1]
Median Progression-Free Survival (PFS) 15.8 months (95% CI: 11.0-NE) [1]
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Efficacy Endpoint Result (DG)
Median Overall Survival (OS) Not Reached [1]
Safety Results The safety profile of parsaclisib was generally manageable, with diarrhea being the most

common adverse event [1].

Table 4: Treatment-Emergent Adverse Events (TEAEs) (All Treated Patients, N=126)

Safety Measure Incidence (All Grades) Incidence (Grade =3)
Diarrhea 38.1% 11.9% [1]

Nausea 24.6% Not Specified [1]
Cough 22.2% Not Specified [1]
Neutropenia Not Specified 10.3% [1]

Colitis Not Specified 5.6% [1]

TEAEs Leading to Discontinuation 23.8% of patients [1]

TEAESs Leading to Dose Interruption 46.8% of patients [1]

Mechanism of Action and Supporting Data

Parsaclisib is a potent and highly selective next-generation PI3K$ inhibitor [3]. It inhibits the PI3K$
isoform (half maximal inhibitory concentration = 1 nM) and is at least 10,000-fold more selective for PI3K$
over the a, B, and y isoforms [1]. This high selectivity was designed to improve the safety profile associated

with earlier, less selective PI3K inhibitors [1].

Overactivity of the PI3K pathway, particularly the 6 isoform, is a critical driver of growth and survival in B-

cell malignancies [4]. The diagram below illustrates the targeted signaling pathway.

© 2026 Smolecule. All rights reserved. 47 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10469382/
https://www.smolecule.com/products/s005713?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10469382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10469382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10469382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10469382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10469382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10469382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10469382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10469382/
https://www.smolecule.com/products/s005713?utm_src=pdf-body
https://lymphomahub.com/medical-information/parsaclisib-a-potent-and-highly-selective-next-generation-pi3kd-inhibitor-a-summary-of-data-from-the-three-citadel-trials-203-204-and-205
https://pmc.ncbi.nlm.nih.gov/articles/PMC10469382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10469382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10895684/
https://www.smolecule.com/products/s005713?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O I e C U I e Specifications & Pricing

Parsaclisib

Highly Selective
Inhibition

Blocks

PI3K4 Isoform
(Overactive in B-cell malignancies)

Click to download full resolution via product page

A dedicated cardiac safety study using data from the first-in-human trial (CITADEL-101) found that
parsaclisib, at doses up to 45 mg once daily, did not reveal concentration-dependent effects on the QTcF

interval and had no significant effect on heart rate or cardiac conduction [4].

Application Notes for Researchers

¢ Patient Selection: This therapy is suited for patients with R/R FL who have exhausted standard
immunochemotherapy options. The exclusion of patients with transformed disease and prior
PI3K/BTK inhibitor use is critical for trial design [1].
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o Safety Management: Proactive management is key. Pneumocystis jirovecii pneumonia (PJP)
prophylaxis is mandatory. Protocols should include monitoring for and early intervention for
diarrhea/colitis, rash, and neutropenia. Most AEs were manageable with dose modifications [1] [2].

¢ Dosing Strategy: The two-stage daily dosing regimen (20 mg -> 2.5 mg) was adopted to maintain
efficacy while mitigating long-term toxicity. This should be considered the recommended regimen for
future clinical applications [5] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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